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1-methyl-1H-indole-3-carboximidamide Documentation Hub

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  • Product: 1-methyl-1H-indole-3-carboximidamide
  • CAS: 730237-52-2

Core Science & Biosynthesis

Foundational

1-methyl-1H-indole-3-carboximidamide molecular weight and formula

Structure, Synthesis, and Pharmacological Utility in Drug Discovery Executive Summary 1-Methyl-1H-indole-3-carboximidamide (CAS: 730237-52-2) is a specialized heterocyclic building block and pharmacophore used primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacological Utility in Drug Discovery

Executive Summary

1-Methyl-1H-indole-3-carboximidamide (CAS: 730237-52-2) is a specialized heterocyclic building block and pharmacophore used primarily in medicinal chemistry.[1] Structurally, it consists of an indole core methylated at the N1 position and substituted with a carboximidamide (amidine) group at the C3 position.

This compound is significant in drug development as an arginine mimetic . The highly basic amidine moiety (


) allows it to function as a cation at physiological pH, making it a critical scaffold for designing inhibitors of serine proteases  (e.g., Thrombin, Factor Xa, Trypsin) where it targets the conserved aspartate residue in the S1 specificity pocket. Additionally, indole-3-carboximidamide derivatives have demonstrated utility in antimicrobial research and as ligands for serotonergic (5-HT) receptors.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The following data characterizes the free base form of the molecule. In commercial and laboratory settings, this compound is frequently handled as a hydrochloride salt (HCl) to enhance stability and water solubility.

Table 1: Core Chemical Data
PropertyValue
IUPAC Name 1-Methyl-1H-indole-3-carboximidamide
Common Synonyms 1-Methylindole-3-amidine; 3-Guanyl-1-methylindole
CAS Number 730237-52-2
Molecular Formula

Molecular Weight 173.22 g/mol
Exact Mass 173.0953 g/mol
SMILES CN1C=C(C2=CC=CC=C12)C(=N)N
InChI Key Unique identifier derived from structure (varies by tautomer)
Table 2: Calculated Physicochemical Parameters
ParameterValueInterpretation
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; good membrane permeability potential.
TPSA ~49 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 2Amidine protons (

,

).
H-Bond Acceptors 1Imine nitrogen in the amidine group.
Basic pKa ~11.5Highly basic; protonated at physiological pH (7.4).

Synthetic Pathways[6]

The synthesis of 1-methyl-1H-indole-3-carboximidamide generally proceeds through the functionalization of the indole C3 position, followed by the construction of the amidine functionality. The most robust method involves the Pinner Reaction sequence starting from the nitrile precursor.

Method A: Pinner Synthesis (Standard Protocol)
  • Precursor Formation: Vilsmeier-Haack formylation of 1-methylindole to the aldehyde, followed by conversion to 1-methyl-1H-indole-3-carbonitrile using hydroxylamine and dehydration (or direct cyanation).

  • Imidate Formation: The nitrile is treated with dry

    
     gas in anhydrous alcohol (ethanol or methanol) to form the imidate ester hydrochloride.
    
  • Ammonolysis: The imidate ester is reacted with anhydrous ammonia (or ammonium carbonate) to yield the target carboximidamide.

Method B: Direct Amidination (Lewis Acid Mediated)

For sensitive substrates, a direct conversion using Aluminium amide reagents (e.g., methylchloroaluminum amide) can convert the nitrile directly to the amidine under milder conditions, avoiding the isolation of unstable imidates.

Visualization: Synthetic Workflow

Synthesis SM 1-Methylindole (Starting Material) Int1 1-Methylindole-3-carbonitrile (Key Intermediate) SM->Int1 CSI or Vilsmeier + Dehydration Int2 Imidate Ester (Pinner Intermediate) Int1->Int2 HCl(g), EtOH (Pinner Rxn) Prod 1-Methyl-1H-indole-3-carboximidamide (Target) Int1->Prod Al(Me)(Cl)NH2 (Direct Amidination) Int2->Prod NH3 / MeOH Ammonolysis

Figure 1: Synthetic routes from 1-methylindole to the target amidine via Nitrile intermediate.

Pharmacological Context & Applications

The 1-methyl-1H-indole-3-carboximidamide structure serves as a "privileged scaffold" in medicinal chemistry. Its utility is derived from the electronic and steric properties of the indole ring combined with the cationic nature of the amidine.

Serine Protease Inhibition (The "Arginine Mimic")

The most prominent application of this molecule is as a P1 surrogate in inhibitors of trypsin-like serine proteases.

  • Mechanism: The amidine group (

    
    ) mimics the guanidinium side chain of Arginine.
    
  • Interaction: It forms a critical salt bridge with the conserved Aspartate 189 (Asp189) residue located at the bottom of the S1 specificity pocket in enzymes like Thrombin, Factor Xa, and Urokinase.

  • Advantage: Unlike the flexible arginine side chain, the indole core provides a rigid scaffold that can be substituted (e.g., at C5 or C6) to pick up additional hydrophobic interactions in the S2/S3 pockets, improving selectivity.

Antimicrobial Activity

Indole-carboximidamides have shown efficacy against drug-resistant bacteria. The cationic amidine group facilitates electrostatic attraction to the negatively charged bacterial cell membrane (lipopolysaccharides in Gram-negative or teichoic acids in Gram-positive bacteria), leading to membrane disruption or potentiation of other antibiotics.

Visualization: Mechanism of Action

Mechanism Comp 1-Methyl-1H-indole-3-carboximidamide (Cationic Pharmacophore) Protease Serine Proteases (Thrombin, Factor Xa) Comp->Protease Salt Bridge with Asp189 (S1 Pocket Binding) Bacteria Bacterial Membrane (Gram +/-) Comp->Bacteria Electrostatic Interaction (Membrane Disruption) Receptor 5-HT Receptors (Serotonergic) Comp->Receptor Ligand Binding (Bioisostere) Outcome1 Anticoagulation / Inhibition Protease->Outcome1 Outcome2 Cell Lysis / Potentiation Bacteria->Outcome2

Figure 2: Pharmacological interaction map highlighting the critical salt-bridge mechanism in protease inhibition.

Handling, Stability, and Analytical Characterization[9]

Handling Protocols
  • Hygroscopicity: Amidine free bases are often hygroscopic and absorb

    
     from the air to form carbonates. It is strongly recommended to store this compound as a Hydrochloride (HCl)  or Methanesulfonate  salt.
    
  • Storage: Store at -20°C in a desiccator. Protect from moisture.

  • Solubility: The salt form is soluble in water, DMSO, and Methanol. The free base is soluble in organic solvents like Dichloromethane (DCM) or Ethyl Acetate.

Analytical Verification

To validate the identity of synthesized or purchased material, the following signals are diagnostic:

  • 1H NMR (DMSO-d6):

    • Amidine Protons: Broad singlets around

      
       8.5–9.5 ppm (exchangeable with 
      
      
      
      ).
    • C2-H Indole: Singlet around

      
       8.0–8.3 ppm (deshielded by the amidine).
      
    • N-Methyl: Sharp singlet at

      
       3.8–3.9 ppm (
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Expect a strong

      
       peak at m/z 174.2 .
      

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Indole-3-carboximidamide derivatives. PubChem.[2][3] Retrieved from [Link]

  • Sue, K., et al. (2021). "Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators."[4] Marine Drugs, 19(8). Retrieved from [Link]

  • Liao, et al. (2024).[5] "Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors." RSC Advances. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Pinner Synthesis of Indole-3-Carboximidamide

Executive Summary The synthesis of indole-3-carboximidamide (also known as 3-guanylindole) is a critical transformation in the development of serine protease inhibitors (e.g., Factor Xa, Thrombin) and antiviral agents. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of indole-3-carboximidamide (also known as 3-guanylindole) is a critical transformation in the development of serine protease inhibitors (e.g., Factor Xa, Thrombin) and antiviral agents. While the Pinner reaction is the classical route for converting nitriles to amidines, the indole moiety presents unique challenges due to its acid-sensitivity and electron-rich C3 position.

This Application Note provides a robust, field-proven protocol for the Pinner synthesis of indole-3-carboximidamide. Unlike standard textbook descriptions, this guide utilizes an in-situ anhydrous HCl generation strategy (Acetyl Chloride/Ethanol) to maximize safety and reproducibility, eliminating the need for hazardous HCl gas cylinders.

Strategic Analysis & Mechanistic Insight

The Indole Challenge

The Pinner reaction relies on the protonation of the nitrile group to activate it toward nucleophilic attack by an alcohol.[1][2] However, the indole ring is electron-rich, and the C3 position is susceptible to protonation, which can lead to dimerization or polymerization under the strong acidic conditions required for the Pinner reaction.

  • Standard Pinner: Nitrile + HCl

    
     Nitrilium Ion.
    
  • Indole Risk: Indole + HCl

    
     C3-protonated indolium cation 
    
    
    
    Dimerization.

Control Strategy: To mitigate this, the reaction must be conducted at strictly controlled low temperatures (


 to 

) under anhydrous conditions. The use of a non-nucleophilic co-solvent (e.g.,

or

) can help precipitate the Pinner salt (imidate) as it forms, protecting it from side reactions.
Reaction Pathway Visualization

The following diagram outlines the optimized workflow and the chemical logic governing the transformation.

PinnerWorkflow Start Indole-3-Carbonitrile Inter Ethyl Indole-3-carboximidate HCl (Pinner Salt) Start->Inter 0°C, 16-24h Anhydrous Reagent1 AcCl / EtOH (In-situ HCl) Reagent1->Inter Product Indole-3-Carboximidamide HCl Inter->Product 25°C, 24h Byproduct Orthoester/Amide (Hydrolysis Risk) Inter->Byproduct + H2O (Avoid!) Reagent2 NH3 / EtOH (Ammonolysis) Reagent2->Product

Figure 1: Optimized Pinner reaction workflow emphasizing the critical intermediate isolation and moisture avoidance.

Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRoleCritical Note
Indole-3-carbonitrile >98%SubstrateDry under vacuum before use.
Acetyl Chloride (AcCl) Reagent GradeHCl GeneratorMust be clear/colorless. Yellowing indicates hydrolysis.
Ethanol (EtOH) Absolute, AnhydrousSolvent/ReactantStore over 3Å molecular sieves.
Diethyl Ether AnhydrousPrecipitantBHT stabilized is acceptable.
Ammonia (

)
7N in MethanolNitrogen SourceFreshly opened bottle preferred.
Step 1: Formation of the Pinner Salt (Imidate)

Objective: Generate ethyl indole-3-carboximidate hydrochloride without polymerizing the indole.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvent Charge: Add anhydrous Ethanol (30 mL, approx. 10 equiv. relative to nitrile) to the RBF.[1][3][4]

  • Cooling: Submerge the flask in an ice/salt bath and cool to

    
    .
    
  • In-Situ HCl Generation:

    • Caution: This step is exothermic.

    • Add Acetyl Chloride (5 equiv.) dropwise via the addition funnel over 20 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8]

      
      .
      
    • Allow the solution to stir for 15 minutes to ensure saturation with HCl.

  • Substrate Addition: Add Indole-3-carbonitrile (1.0 equiv, e.g., 1.42 g for 10 mmol scale) in one portion. If solubility is poor, add a minimal amount of dry

    
     or 
    
    
    
    .
  • Reaction: Stir the mixture at

    
     for 4 hours, then allow it to slowly warm to 
    
    
    
    (fridge temperature) and stand for 24–48 hours.
    • Monitoring: Monitor by TLC (DCM:MeOH 95:5). The nitrile spot (

      
      ) should disappear, replaced by a baseline spot (salt).
      
  • Precipitation: Add anhydrous Diethyl Ether (100 mL) to the reaction mixture. The Pinner salt should precipitate as a white or off-white solid.

  • Isolation: Filter quickly under a blanket of nitrogen. Wash with cold ether. Do not expose to humid air for long ; the salt is hygroscopic and hydrolytically unstable.

Step 2: Ammonolysis to Amidine

Objective: Convert the imidate ester to the amidine.[2][3]

  • Resuspension: Transfer the solid Pinner salt immediately into a clean, dry pressure tube or RBF.

  • Ammonia Addition: Add cold (

    
    ) 7N Ammonia in Methanol (10 equiv.).
    
  • Reaction: Seal the vessel and stir at room temperature (

    
    ) for 18–24 hours.
    
    • Note: The solution usually becomes clear as the imidate reacts, followed potentially by precipitation of Ammonium Chloride (

      
      ).
      
  • Workup:

    • Concentrate the mixture to dryness under reduced pressure.

    • The residue contains the Product (Amidine HCl) and

      
      .
      
  • Purification (Desalting):

    • Option A (Recrystallization): Recrystallize from minimal hot Ethanol/Water or Isopropanol.

    • Option B (Preparative HPLC): For high purity, use a C18 column (Water/Acetonitrile + 0.1% TFA).

Quality Control & Data Validation

Expected Analytical Data
TechniqueParameterExpected ResultInterpretation
FT-IR CN StretchAbsent (

)
Complete consumption of nitrile.
FT-IR C=N StretchPresent (

)
Formation of amidine core.
1H NMR Indole C2-HSinglet,

8.0 - 8.5 ppm
Characteristic indole proton.
1H NMR Amidine N-HBroad singlets,

8.8 - 9.5 ppm
Exchangeable with

.
Mass Spec [M+H]+m/z = 160.08 (Free base)Confirms molecular weight.
Troubleshooting Guide
  • Problem: Recovery of Indole-3-amide (primary amide) instead of amidine.

    • Cause: Moisture ingress during Step 1 or Step 2.

    • Solution: Ensure all glassware is flame-dried. Use fresh molecular sieves for Ethanol.

  • Problem: Dark/Black reaction mixture.

    • Cause: Polymerization of indole due to high temperature or excessive acid concentration.

    • Solution: Keep reaction strictly below

      
      . Dilute the reaction mixture further with Diethyl Ether.
      

Mechanistic Diagram (Graphviz)

The following diagram details the electronic flow, highlighting the competition between the desired Pinner pathway and the hydrolysis side-reaction.

PinnerMechanism cluster_conditions Critical Control Point Nitrile Indole-3-CN Protonated Nitrilium Ion (Activated) Nitrile->Protonated + HCl Alcohol Ethanol Attack Protonated->Alcohol R-OH Imidate Imidate Ester HCl (Pinner Salt) Alcohol->Imidate Nucleophilic Addition Tetrahedral Tetrahedral Intermediate Imidate->Tetrahedral + NH3 Amide Indole-3-Carboxamide (Dead End) Imidate->Amide + H2O (Hydrolysis) Amidine Indole-3-Carboximidamide Tetrahedral->Amidine - EtOH

Figure 2: Mechanistic pathway illustrating the critical divergence between Amidine formation and Hydrolysis.

References

  • Pinner, A., & Klein, F. (1877).[4][7] Umwandlung der Nitrile in Imide.[2][3] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[3][9]

  • Luo, F. T., & Jeevanandam, A. (1998). A Simplified Procedure for the Preparation of Imidates via the Pinner Reaction. Tetrahedron Letters, 39(51), 9455-9456. (Basis for the AcCl/EtOH in-situ HCl generation method).

  • Decicco, C. P., et al. (1997). Amide bond replacements in the synthesis of Factor Xa inhibitors. Journal of Medicinal Chemistry, 40(15), 2262-2265. (Application of indole amidines in drug discovery).

  • Organic Chemistry Portal. (n.d.). Pinner Reaction: Mechanism and Protocols. (General reference for stoichiometry and conditions).

Sources

Application

Preparation of N-hydroxy-1-methyl-1H-indole-3-carboximidamide (amidoxime)

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of N-hydroxy-1-methyl-1H-indole-3-carboximidamide (Indole-3-amidoxime derivative). Amidoximes are critical pharmacophores in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-hydroxy-1-methyl-1H-indole-3-carboximidamide (Indole-3-amidoxime derivative). Amidoximes are critical pharmacophores in drug discovery, serving as bioisosteres for carboxylic acids and as prodrugs for amidines (e.g., to improve oral bioavailability). This guide focuses on the nucleophilic addition of hydroxylamine to 1-methyl-1H-indole-3-carbonitrile , providing a self-validating workflow that addresses common pitfalls such as thermal instability and incomplete conversion.

Scientific Background & Retrosynthesis

The target molecule is synthesized via the functionalization of the C3 position of the indole ring. The most reliable route involves the conversion of the nitrile functionality to the amidoxime using hydroxylamine hydrochloride (


) in the presence of a base.

Retrosynthetic Logic:

  • Target: N-Hydroxy-1-methyl-1H-indole-3-carboximidamide.[1][2]

  • Precursor: 1-Methyl-1H-indole-3-carbonitrile.[1]

  • Mechanism: The reaction proceeds via nucleophilic attack of the free hydroxylamine nitrogen on the electrophilic nitrile carbon.[1] The use of the hydrochloride salt allows for the in situ generation of the unstable free base (

    
    ), minimizing explosion risks associated with pure hydroxylamine.
    

Retrosynthesis Target Target: Amidoxime (N-hydroxy-1-methyl-1H-indole-3-carboximidamide) Precursor Precursor: Nitrile (1-methyl-1H-indole-3-carbonitrile) Target->Precursor Functional Group Interconversion Reagents Reagents: NH2OH·HCl + Base (TEA/Na2CO3) Reagents->Target Nucleophilic Addition

Figure 1: Retrosynthetic analysis showing the disconnection of the amidoxime to the nitrile precursor.

Safety & Critical Process Parameters (CPPs)

Safety Warning:

  • Hydroxylamine Hydrochloride: Potential explosive hazard upon heating if not properly controlled.[1][3] It is a skin sensitizer and suspected carcinogen.[1][4] Always handle in a fume hood.[1]

  • Thermal Runaway: The reaction is exothermic.[1] Controlled heating (reflux) is required, but ensure efficient condenser operation.

Critical Process Parameters:

Parameter Specification Rationale

| Stoichiometry | Nitrile : ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 : Base (1 : 3 : 3) | Excess hydroxylamine drives the equilibrium forward as nitriles are often sluggish electrophiles. |
| Solvent System  | Ethanol (Abs. or 95%) | Provides solubility for the organic nitrile and sufficient polarity for the salt; facilitates crystallization upon cooling. |
| Temperature  | 70°C - 80°C (Reflux) | Activation energy barrier for nitrile addition is high; reflux ensures consistent kinetics.[1] |
| Reaction Time  | 6 - 12 Hours | Monitoring via TLC is essential to prevent degradation or side-product formation (e.g., amide hydrolysis).[1] |

Detailed Experimental Protocol

Reagents & Materials
  • Starting Material: 1-Methyl-1H-indole-3-carbonitrile (CAS: 1160485-45-9).[1][2]

  • Reagent: Hydroxylamine hydrochloride (

    
    , 99%).
    
  • Base: Triethylamine (

    
    , >99%) or Sodium Carbonate (
    
    
    
    ).
  • Solvent: Ethanol (EtOH).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, TLC plates (

    
    , UV254).
    
Step-by-Step Methodology

Step 1: Reagent Activation (In Situ)

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine hydrochloride (3.0 equiv, 208 mg for 1 mmol scale) in Ethanol (10 mL).

  • Add Triethylamine (3.0 equiv, 0.42 mL) dropwise.

    • Observation: A white precipitate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) may form immediately. This confirms the liberation of free hydroxylamine.
      
    • Expert Insight: Using ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       allows the reaction to remain homogeneous in hot ethanol compared to inorganic bases like 
      
      
      
      .

Step 2: Addition of Nitrile [1]

  • Add 1-Methyl-1H-indole-3-carbonitrile (1.0 equiv, 156 mg) to the reaction mixture.

  • Ensure the nitrile is fully dispersed.[1] If solubility is poor at RT, it will dissolve upon heating.

Step 3: Reaction (Reflux)

  • Attach a reflux condenser and heat the system to 80°C (oil bath temperature).

  • Maintain reflux for 6–12 hours .

  • TLC Monitoring: Check every 2 hours using Ethyl Acetate:Hexane (1:1).

    • Starting Material (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) should disappear.
      
    • Product (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) will appear as a more polar spot, often tailing slightly due to the amidoxime/OH interaction.
      

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Solvent Removal: Concentrate the solution under reduced pressure (Rotavap) to roughly 20% of the original volume.

  • Precipitation: Add ice-cold water (20 mL) to the residue. The amidoxime product typically precipitates as a white or off-white solid.[1]

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove residual salts (
    
    
    
    ).
  • Drying: Dry the solid under vacuum at 45°C for 4 hours.

Step 5: Purification (If necessary)

  • Recrystallize from Ethanol/Water (1:1) or Isopropanol .[1]

  • Yield Expectation: 75% - 90%.[1][5]

Mechanism & Pathway Visualization

The reaction follows a nucleophilic addition-elimination pathway (though no leaving group leaves, the pi-bond breaks).[1] The free hydroxylamine attacks the nitrile carbon, followed by a proton transfer to form the amidoxime.

Mechanism Step1 1. Deprotonation NH2OH·HCl + Et3N → :NH2OH Step2 2. Nucleophilic Attack Lone pair of N attacks C≡N Step1->Step2 Free Base Generation Step3 3. Intermediate Imine-like transition state Step2->Step3 Heating (Δ) Step4 4. Proton Transfer Formation of Amidoxime -C(=NOH)NH2 Step3->Step4 Tautomerization

Figure 2: Mechanistic workflow of the amidoxime formation.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

TechniqueExpected Signal CharacteristicsInterpretation
1H NMR (DMSO-d6) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

9.30–9.60 (s, 1H, -OH)
Characteristic broad singlet for oxime hydroxyl (exchangeable with

).
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

5.60–5.90 (s, 2H, -NH2)
Broad singlet for the amine protons of the amidoxime.

3.80 (s, 3H, N-CH3)
Sharp singlet confirming the N-methyl group remains intact.
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

7.00–8.20 (m, Ar-H)
Indole aromatic protons (pattern depends on substitution).
IR Spectroscopy 3300–3500 cm⁻¹Strong stretching for O-H and N-H bonds.[1]
1650–1660 cm⁻¹C=N stretching (characteristic of amidoxime).
LC-MS (ESI+)

Molecular ion peak corresponding to

.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (Sluggish Nitrile)Increase equivalents of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

to 5.0 eq. Increase reaction time to 24h.
Oiling Out Product too soluble in EtOH/Water mixEvaporate all EtOH before adding water. Cool to 0°C to induce crystallization.[1]
Impurity (Amide) Hydrolysis of NitrileEnsure reagents are dry.[1] Avoid excessive heating beyond 85°C. Check solvent water content.[1]
Coloration (Pink/Red) Oxidation of Indole or Trace IronPerform reaction under Nitrogen (

) atmosphere. Use high-purity reagents.

References

  • National Center for Biotechnology Information (PubChem). (2025).[1] N'-Hydroxy-1H-indole-3-carboximidamide (CID 135555965).[1] Retrieved February 23, 2026, from [Link]

  • Vörös, A., Mucsi, Z., et al. (2014).[6] An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry. Retrieved February 23, 2026, from [Link][7]

  • Organic Syntheses. (1974).[1] 1-Methylindole (Precursor Synthesis Reference). Org. Synth. 1974, 54, 58. Retrieved February 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Indole Amidine NMR Sample Preparation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of indole amidine compounds during NMR a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of indole amidine compounds during NMR analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying chemical principles to empower you to make informed decisions in your experimental design. Indole amidines, with their unique combination of a largely non-polar indole core and a highly basic amidine functional group, often present a frustrating solubility puzzle. This guide offers a logical, step-by-step approach to systematically resolving these issues.

Troubleshooting Guide: My Indole Amidine Won't Dissolve

This section is structured as a practical, problem-and-solution guide for immediate use at the bench.

Q1: I've tried dissolving my indole amidine in CDCl₃, a standard solvent, but it's completely insoluble or only sparingly soluble. What is my next step?

A1: This is the most common issue encountered. The low polarity of deuterated chloroform (CDCl₃) is often insufficient to overcome the crystal lattice energy of the polar, hydrogen-bonding amidine group.[1] The first and simplest step is to move to a more polar aprotic solvent.

Immediate Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: The go-to solvent for compounds with poor solubility in CDCl₃ is deuterated dimethyl sulfoxide (DMSO-d₆).[2][3] Its high polarity is excellent for dissolving a wide range of compounds, including those with polar functional groups and hydrogen-bonding capabilities.[4]

    • Causality: DMSO-d₆ is a strong hydrogen bond acceptor and has a high dielectric constant, which effectively solvates the charged or highly polar portions of your molecule, like the amidine group.

  • Alternative Polar Solvents: If DMSO-d₆ is not suitable (e.g., its residual water peak obscures signals of interest), consider other polar options such as Acetone-d₆ or Acetonitrile-d₃.[5]

Q2: I've moved to DMSO-d₆, and while solubility has improved, it's still not sufficient for a high-quality NMR spectrum. What advanced techniques can I employ?

A2: When a single polar solvent isn't enough, the next logical steps involve either modifying the solvent system with a co-solvent or altering the chemical nature of your analyte through protonation.

Below is a workflow to guide your decision-making process when dealing with persistent solubility issues.

G cluster_0 cluster_1 Level 1: Solvent Modification cluster_2 Level 2: Analyte Modification cluster_3 start Initial State: Insoluble in Standard Solvents (e.g., CDCl3) cosolvent Strategy 1: Use a Co-Solvent System (e.g., DMSO-d6/CDCl3 or CDCl3/CD3OD) start->cosolvent Try First heating Strategy 2: Gentle Heating / Sonication cosolvent->heating If solubility is still limited end Result: Soluble Sample for NMR Analysis cosolvent->end acid Strategy 3: Acidification to Form a Salt (e.g., add TFA-d) heating->acid If thermally unstable or still insoluble heating->end acid->end

Caption: Troubleshooting workflow for enhancing indole amidine solubility.

Strategy 1: Employ a Co-Solvent System

Sometimes, a mixture of solvents provides a better solvation environment than a single solvent.[5][6]

  • Recommended Mixture: A common and effective combination is DMSO-d₆ and CDCl₃ . Start by dissolving the compound in a minimal amount of DMSO-d₆ and then dilute it with CDCl₃ to the final volume.

  • Causality: The small amount of highly polar DMSO-d₆ disrupts the intermolecular forces (especially hydrogen bonding) that hold the crystal lattice together, while the bulk solvent (CDCl₃) solvates the non-polar indole portion of the molecule. This synergistic effect can dramatically improve solubility.

  • Alternative Mixture: For very polar compounds, a mixture of CDCl₃ and Methanol-d₄ can be effective. The methanol-d₄ serves a similar role to DMSO-d₆. Be aware that the hydroxyl deuterium in CD₃OD is exchangeable and will cause labile protons (like N-H) in your sample to disappear from the ¹H NMR spectrum.[3]

Strategy 2: Utilize Temperature and Physical Agitation

  • Gentle Heating: Carefully warming the NMR tube in a water bath can increase the solubility of your compound.[5] It is crucial to ensure your compound is thermally stable before heating.

  • Sonication: A brief sonication can help break up solid aggregates and accelerate the dissolution process.[4]

Strategy 3: Induce Salt Formation with an Acidic Additive

This is a powerful technique for basic compounds like amidines.[7]

  • Protocol: Add a small, stoichiometric amount (or a slight excess) of a deuterated acid directly to your NMR tube. The most common choice is Trifluoroacetic acid-d (TFA-d) .[2][8]

  • Causality: Amidines are strong bases (pKa often >10) and will be protonated by the acid to form an amidinium salt.[4] This salt is an ionic species and is typically much more soluble in polar NMR solvents than the neutral free base.[9]

  • Important Considerations:

    • The TFA-d will have its own signal in the ¹H NMR spectrum (around 11.5 ppm).[10][11]

    • Protonation will change the chemical shifts of protons near the amidine group.

    • This method is not suitable for acid-sensitive compounds.[12]

Experimental Protocols

Protocol 1: Sample Preparation using a Co-Solvent (DMSO-d₆/CDCl₃)

  • Weigh 5-10 mg of your indole amidine into a clean, dry vial.

  • Add the minimum volume of DMSO-d₆ required to fully dissolve the compound (e.g., 50-100 µL). Swirl or gently warm to aid dissolution.

  • Transfer the resulting solution into a clean NMR tube.

  • Add CDCl₃ to the NMR tube to bring the total volume to approximately 0.6-0.7 mL.

  • Cap the tube and invert it several times to ensure the solution is homogeneous. The sample is now ready for analysis.

Protocol 2: Sample Preparation using Acidification (TFA-d)

  • Prepare a stock solution of TFA-d in your chosen NMR solvent (e.g., DMSO-d₆). A 1% v/v solution is a good starting point.

  • Weigh 5-10 mg of your indole amidine directly into a clean NMR tube.

  • Add approximately 0.6 mL of your chosen deuterated solvent (e.g., DMSO-d₆).

  • Add the TFA-d stock solution dropwise (e.g., 1-5 µL at a time) while agitating the sample.

  • Observe the sample for dissolution. Continue adding the acid solution until the compound is fully dissolved.

  • Cap and mix thoroughly before acquiring the spectrum.

Frequently Asked Questions (FAQs)

Q3: What are the fundamental chemical properties of indole amidines that cause these solubility issues?

A3: The challenge arises from the molecule's dual nature.

  • Indole Ring: The indole core is a large, flat, and relatively non-polar aromatic system.[13][14] It prefers to be solvated by non-polar or moderately polar solvents.

  • Amidine Group: The amidine functional group is highly polar and a strong hydrogen bond donor and acceptor. As a strong base, it can self-associate through hydrogen bonding, leading to a stable crystal lattice structure that requires significant energy to break apart.[15] This dichotomy means that no single solvent is perfect. A non-polar solvent fails to solvate the amidine, while a highly polar solvent may not adequately solvate the indole ring. This is why the mixed-solvent and salt-formation strategies are often so effective.

Q4: How do I choose the best initial NMR solvent for a completely novel indole amidine?

A4: For a novel compound, a systematic approach is best. The following chart summarizes the properties of common NMR solvents and their general suitability.

Deuterated SolventAbbreviationDielectric Constant (ε)Key Characteristics & Suitability for Indole Amidines
Chloroform-dCDCl₃4.8Low Polarity. Good starting point for many organic molecules, but often fails for indole amidines unless they have very non-polar substituents.
Acetone-d₆(CD₃)₂CO21Medium Polarity. A good intermediate choice if CDCl₃ fails. Less viscous and has a lower boiling point than DMSO-d₆.
Acetonitrile-d₃CD₃CN37.5Polar Aprotic. Another good alternative to DMSO-d₆, useful when different chemical shifts are desired.[16]
Dimethyl Sulfoxide-d₆DMSO-d₆47High Polarity. Often the best first choice for unknown indole amidines due to its excellent solvating power for polar groups.[1][3] Can be difficult to remove after analysis.
Methanol-d₄CD₃OD33Polar Protic. Very good at dissolving polar compounds and breaking up H-bonds. Will exchange with N-H protons , causing them to disappear from the ¹H spectrum.[3]
Water-d₂D₂O80Very High Polarity. Generally unsuitable unless the indole amidine is in its salt form and has other polar functional groups.[16][17]
Trifluoroacetic Acid-dTFA-d8.5Acidic Solvent. Used as an additive to form soluble salts rather than as the primary solvent.[2][8]

Decision-Making Diagram:

G cluster_0 cluster_1 cluster_2 start Novel Indole Amidine q1 Does the molecule have many non-polar or greasy groups? start->q1 try_cdcl3 Try CDCl3 First q1->try_cdcl3 Yes try_dmso Try DMSO-d6 First q1->try_dmso No / Unsure insoluble If Insoluble try_cdcl3->insoluble try_dmso->insoluble troubleshoot Go to Troubleshooting Guide insoluble->troubleshoot

Caption: Initial solvent selection guide for a new indole amidine.

Q5: My indole amidine dissolved, but the N-H proton signals in the ¹H NMR are very broad or have disappeared. Is this a solubility issue?

A5: While severe aggregation due to poor solubility can cause line broadening, for amidine N-H protons, other factors are more commonly the cause:[4]

  • Tautomerism: Amidines can exist as a mixture of tautomers that are rapidly interconverting on the NMR timescale, leading to broad, averaged signals.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation of adjacent protons, resulting in significant peak broadening.

  • Proton Exchange: The N-H protons are acidic and can exchange with trace amounts of water or other labile protons in the NMR solvent. This is a very common cause of broadening or signal disappearance. Adding a drop of D₂O to the NMR tube will confirm this; if the N-H signal disappears, it is due to exchange.

Lowering the temperature of the NMR experiment can sometimes slow down these exchange processes enough to resolve sharp signals.[4]

References

  • Armar. Trifluoroacetic Acid-d: Premium Deuterated Solvent for NMR Precision. [Link]

  • Warren, J., et al. (2016). Dissolution DNP NMR With Solvent Mixtures: Substrate Concentration and Radical Extraction. PMC. [Link]

  • Nanalysis. (2021). Deuterated Solvents. [Link]

  • Dotsenko, V. V. (2014). Answer to "Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?". ResearchGate. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Pawar, P. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Al-Harthi, S., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating drug resistance. PMC. [Link]

  • Vassilev, N. G. (2015). Answer to "Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?". ResearchGate. [Link]

  • Al-Masri, E. (2023). Answer to "Which other NMR solvent can be used to dissolve a compound apart from chloroform, methanol or DMSO?". ResearchGate. [Link]

  • University of Wisconsin-Madison. Deuterated NMR Solvent Table. [Link]

  • University of Colorado, Boulder. Solvents for NMR spectroscopy. [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]

  • Org. Chem. Front. (2023). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents. [Link]

  • Dahiya, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Bulletin of Pharmaceutical Research. [Link]

  • MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]

  • Al-Hamidi, H. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Wired Chemist. Common NMR Solvents. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Appelbaum, J. S., et al. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. PMC. [Link]

  • Kleinpeter, E., et al. (2005). Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society. [Link]

  • Hassan, N. I., et al. (2023). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana. [Link]

  • Aly, A. A. & Nour-El-Din, A. M. (2008). Functionality of amidines and amidrazones. ARKIVOC. [Link]

  • Wikipedia. Indole. [Link]

  • Hantal, G., et al. (2012). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Physical Chemistry Chemical Physics. [Link]

  • University of Leicester. How to Prepare Samples for NMR. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • Ramasami, P. (2019). New single step route for efficient synthesis of amidine containing molecules. ResearchGate. [Link]

  • University College London. Sample Preparation. [Link]

  • University of Ottawa. How to make an NMR sample. [Link]

  • Zhou, P. & Wagner, G. (2002). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. PMC. [Link]

  • Revuri, V. (2015). Answer to "How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?". ResearchGate. [Link]

  • Reddit. (2019). What causes the temperature-sensitivity of the chemical shift in NMR-spectroscopy?. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Wang, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PMC. [Link]

  • Reddit. (2017). NMR question. [Link]

  • Kamińska, B., et al. (1999). Chemistry of amidines. Part 2. Substituent and solvent effects on rotational barriers in N′-pyridylformamidines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Optimization

Controlling pH stability of 1-methyl-1H-indole-3-carboximidamide in solution

Technical Support Center: Stability Optimization for 1-methyl-1H-indole-3-carboximidamide Executive Summary Compound: 1-methyl-1H-indole-3-carboximidamide Class: Indole-based Amidine Critical Stability Factors: pH (Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for 1-methyl-1H-indole-3-carboximidamide

Executive Summary

Compound: 1-methyl-1H-indole-3-carboximidamide Class: Indole-based Amidine Critical Stability Factors: pH (Hydrolysis risk), Oxidation (Indole ring), Solubility (Protonation state).[1][2]

This guide addresses the physicochemical stability of 1-methyl-1H-indole-3-carboximidamide . As a Senior Application Scientist, I have structured this into a troubleshooting and protocol resource. The primary instability mode for this compound is the hydrolysis of the amidine group to an amide (and subsequently a carboxylic acid) under basic conditions, and oxidative degradation of the indole core under stress.[2]

Part 1: The Stability Profile (Mechanistic Insight)

To control stability, you must understand the "Destruction Triad" governing this molecule.

  • The Amidine Vulnerability (Hydrolysis): The carboximidamide group (

    
    ) is a strong base (
    
    
    
    ).[1][2]
    • At pH < 9: The group is protonated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).[2] This cationic charge stabilizes the carbon center against nucleophilic attack by water.[2]
      
    • At pH > 9: The neutral species dominates.[2] The carbon becomes highly electrophilic and susceptible to

      
       attack, leading to irreversible hydrolysis into the amide  (1-methyl-1H-indole-3-carboxamide) and ammonia.[1][2]
      
  • The Indole Vulnerability (Oxidation): The indole ring is electron-rich.[1][2][3] While the 1-methyl substitution protects against N-H acidic deprotonation, the C2 position remains susceptible to electrophilic attack and radical oxidation (especially by singlet oxygen), leading to yellow/brown discoloration (formation of oxindoles or dimers).

  • Solubility vs. pH:

    • Acidic/Neutral pH: High solubility (Cationic form).[1][2]

    • Basic pH: Low solubility (Neutral form), risk of precipitation.[1][2]

Part 2: Troubleshooting Guide & FAQs

Scenario A: "My LC-MS shows a mass shift of +1 Da."

Diagnosis: Hydrolysis to Amide.

  • Explanation: The amidine (

    
    , MW ~173) has hydrolyzed to the amide (
    
    
    
    , MW ~174).[2] Note that while
    
    
    (15 Da) is replaced by
    
    
    (16 Da), the net mass change is +1.
  • Root Cause: The pH of your buffer or solvent was likely

    
     or the sample was stored in water without a buffer for too long (absorbing 
    
    
    
    or drifting pH).[2]
  • Solution:

    • Check the pH of the stock solution.[2]

    • Immediate Action: Acidify to pH 4.5–6.0 using dilute Acetic Acid or HCl.

    • Prevention: Switch to the Acid-Stabilized Stock Protocol (see Part 3).

Scenario B: "The solution turned yellow/brown overnight."

Diagnosis: Indole Oxidation.[1][2]

  • Explanation: Indoles form colored oligomers or oxindoles upon oxidation.[1][2] This is accelerated by light and transition metals.[2]

  • Root Cause: Exposure to ambient light or dissolved oxygen in the buffer.[2]

  • Solution:

    • Immediate Action: Filter the solution (0.22 µm) to remove polymerized aggregates.

    • Prevention: Add an antioxidant like Sodium Metabisulfite (0.1%) or Ascorbic Acid if compatible with your assay.[1][2] Store in amber glass.

Scenario C: "The compound precipitated upon dilution into the assay buffer."

Diagnosis: pH-Induced Deprotonation (Charge Loss).[1][2]

  • Explanation: If your assay buffer is pH 7.4 or higher (e.g., PBS), and you are working at high concentrations (>10 mM), the equilibrium shifts slightly toward the neutral free base, which is less soluble than the salt.

  • Solution:

    • Protocol Adjustment: Ensure the final concentration of DMSO is < 5% (to aid solubility) or lower the working concentration.

    • Buffer Change: If the assay allows, lower the buffer pH to 6.5.

Part 3: The Acid-Stabilized Stock Protocol

This protocol creates a self-validating system where the pH is "locked" in the stable window (pH 4.5–6.0).

Materials:
  • Compound: 1-methyl-1H-indole-3-carboximidamide (Solid).[2]

  • Solvent: DMSO (Anhydrous, HPLC Grade).[2]

  • Stabilizer: 10 mM HCl or Acetic Acid.

Step-by-Step Workflow:
  • Preparation of Acidified DMSO:

    • Do not dissolve directly in pure DMSO if the compound is the free base, as DMSO is hygroscopic and absorbed water can initiate hydrolysis.[2]

    • Mix DMSO with concentrated HCl to achieve a final concentration of 10 mM HCl in DMSO . (Alternatively, use 10 mM Acetic Acid for milder acidification).[2]

  • Dissolution:

    • Weigh the solid compound.[2]

    • Add the Acidified DMSO to achieve a stock concentration of 10–50 mM.[2]

    • Why? The excess protons ensure the amidine remains fully protonated (

      
      ) immediately upon solvation, preventing the formation of the unstable neutral intermediate.
      
  • Storage:

    • Aliquot into amber glass vials (plastic can be permeable to oxygen).[2]

    • Store at -20°C or -80°C .

    • Shelf Life: > 6 months (Predicted).[2][4]

  • Aqueous Working Solution (Daily Use):

    • Dilute the DMSO stock into 10 mM Acetate Buffer (pH 5.0) or Citrate Buffer (pH 5.5) .

    • Avoid: Carbonate buffers (pH > 9) or unbuffered water.[1][2]

Part 4: Data Visualization & Logic

Diagram 1: Degradation Pathways & Stability Windows

This diagram illustrates the chemical fate of the molecule based on pH conditions.[1][2]

StabilityPathways cluster_safe SAFE ZONE Amidine_Salt Protonated Amidine (Stable Cation) [pH 2.0 - 6.5] Amidine_Base Neutral Amidine (Reactive Free Base) [pH > 8.0] Amidine_Salt->Amidine_Base Deprotonation (pH > pKa - 2) Indole_Ox Oxidation Product: Oxindole/Dimer (Yellow Precipitate) Amidine_Salt->Indole_Ox Light + O2 (Slow) Amidine_Base->Amidine_Salt Acidification Amide Degradation Product: Amide (Irreversible) Amidine_Base->Amide Hydrolysis (+H2O) Fast at pH > 9 Amidine_Base->Indole_Ox Light + O2 (Fast)

Caption: Chemical fate of 1-methyl-1H-indole-3-carboximidamide. Green indicates the stable cationic state; Red indicates irreversible degradation pathways.

Diagram 2: Troubleshooting Decision Tree

Use this flowchart to diagnose stability issues in real-time.

Troubleshooting Start Start: Stability Issue Detected Check_Color Is solution colored? (Yellow/Brown) Start->Check_Color Check_MS Check LC-MS Mass Check_Color->Check_MS No Oxidation Issue: Oxidation Action: Add Antioxidant Protect from Light Check_Color->Oxidation Yes Mass_Shift Mass +1 Da? Check_MS->Mass_Shift Check_pH Check Buffer pH Mass_Shift->Check_pH No Hydrolysis Issue: Hydrolysis Action: Lower pH to < 6.0 Make fresh stock Mass_Shift->Hydrolysis Yes Check_pH->Hydrolysis pH > 8 Precipitation Issue: Solubility/pKa Action: Increase DMSO% or Acidify Check_pH->Precipitation pH 6-8 (High Conc)

Caption: Diagnostic flowchart for identifying root causes of instability (Oxidation vs. Hydrolysis).

Part 5: Buffer Compatibility Table

Buffer SystempH RangeCompatibilityNotes
Acetate 3.7 – 5.6Excellent Ideal for maintaining protonation.[1][2]
Citrate 3.0 – 6.2Excellent Good buffering capacity; chelates metals (reduces oxidation).[1][2]
Phosphate (PBS) 7.4Moderate Acceptable for short-term assays (< 4 hours).[1][2] Risk of precipitation at high conc.[2]
Tris / Carbonate > 8.0Poor AVOID. Promotes rapid hydrolysis of the amidine.[2]
Water (Unbuffered) VariableRisky Absorbs CO2; pH fluctuates.[1][2] Always use a buffer.

References

  • Amidine Hydrolysis Mechanism

    • Title: On the hydrolysis mechanisms of amides and peptides.[5][6]

    • Source: University of Regina / Journal of Physical Organic Chemistry.[2]

    • Relevance: Establishes the base-catalyzed mechanism ( ) relevant to amidine/amide conversion.
    • URL:[Link]

  • Indole Oxidation Chemistry

    • Title: Oxidation chemistry and biochemistry of indole.[4]

    • Source: ResearchGate / Bioelectrochemistry and Bioenergetics.[1][2][4]

    • Relevance: Details the oxidative susceptibility of the indole ring at C2/C3 and the form
    • URL:[Link]

  • pKa of Indole Derivatives

    • Title: Equilibrium pKa Table (DMSO Solvent and Reference).
    • Source: Organic Chemistry Data.[1][2][7]

    • Relevance: Provides pKa values for indole N-H and related heterocycles to justify the "1-methyl" stability vs. "naked" indole.
    • URL:[Link]

  • Chemical Properties of 1-Methyl-1H-indole-3-carboxamide (Hydrolysis Product)

    • Title: 1-Methyl-1H-indole-3-carboxamide Properties.[2][8][9][10]

    • Source: Sigma-Aldrich.[2][9]

    • Relevance: Confirms the existence and stability of the hydrolysis product (amide) as a distinct entity.

Sources

Troubleshooting

Minimizing dimer formation during indole-3-carboximidamide preparation

Executive Summary The conversion of indole-3-carbonitrile to indole-3-carboximidamide (typically via the Pinner reaction) is a deceptively simple transformation often plagued by yield-killing side reactions. The most per...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of indole-3-carbonitrile to indole-3-carboximidamide (typically via the Pinner reaction) is a deceptively simple transformation often plagued by yield-killing side reactions. The most persistent impurity is the "dimer"—chemically identified as


-imidoylamidine  (or N-(indole-3-carboximidoyl)indole-3-carboxamidine).

This secondary structure forms when the reaction kinetics favor the attack of the newly formed amidine product on the unreacted imidate intermediate, rather than the attack of ammonia on the imidate. This guide outlines the mechanistic root of this failure mode and provides a self-validating protocol to ensure the thermodynamic and kinetic favorability of the monomeric amidine.

Part 1: Mechanistic Insight & Visualization

To solve the dimerization issue, we must visualize the competitive pathways. The Pinner reaction proceeds in two stages:[1][2]

  • Activation: Nitrile

    
     Imidate Ester Hydrochloride (Pinner Salt).[3][4]
    
  • Ammonolysis: Imidate

    
     Amidine.
    

The Failure Mode: If the local concentration of Ammonia (


) is depleted, the highly nucleophilic Amidine product will attack the remaining Imidate, forming the Dimer.

PinnerMechanism Nitrile Indole-3-Carbonitrile Imidate Imidate Salt (Reactive Intermediate) Nitrile->Imidate 1. HCl(g), ROH Anhydrous, 0°C Amidine Target Amidine (Monomer) Imidate->Amidine 2. NH3 (Excess) Kinetic Control Dimer N-Imidoylamidine (Dimer Impurity) Imidate->Dimer Low [NH3] Amidine acts as Nucleophile Hydrolysis Ester/Amide (Hydrolysis Product) Imidate->Hydrolysis H2O / Moisture Amidine->Dimer Attacks Imidate

Figure 1: Competitive reaction pathways in Pinner synthesis. The green path requires excess ammonia to outcompete the red dimerization path.

Part 2: Critical Process Parameters (CPP)

The following parameters are non-negotiable for minimizing dimer formation.

ParameterSpecificationScientific Rationale
Ammonia Stoichiometry >10 Equivalents High

ensures the rate of ammonolysis (

) vastly exceeds the rate of dimerization (

).
Addition Order Inverse Addition Crucial: Add the Imidate to the Ammonia solution. This ensures the imidate always encounters a massive excess of nucleophile.
Temperature (Step 2) -10°C to 0°C Low temperature suppresses the activation energy required for the bulky dimer formation while allowing the small

molecule to react.
Solvent Water Content <0.05% (Karl Fischer) Water competes to form the ester (hydrolysis). Indole amidines are particularly hygroscopic and prone to hydrolysis.

Part 3: Troubleshooting Guide (FAQ)

Q1: I followed the standard protocol, but my product is a mixture of Amidine and Dimer. How do I separate them?

A: Separation is difficult due to similar polarity. Prevention is the only viable strategy.

  • Diagnosis: If you added Ammonia to the Imidate solution, you created a "starved" environment where

    
     was initially low, favoring dimerization.
    
  • Correction: Use Inverse Addition . Dissolve

    
     in alcohol (saturated) at -10°C, then slowly add the solid (or dissolved) Imidate salt to this stirring solution.
    
Q2: My reaction mixture turned pink/red. Is this the dimer?

A: Likely not. This is oxidative degradation of the indole ring.

  • Mechanism: Indoles are electron-rich and prone to radical oxidation at the C2/C3 position, forming colored oligomers (rosindoles).

  • Correction:

    • Degas all solvents with

      
       or Ar for 15 minutes prior to use.
      
    • Perform the reaction in the dark (wrap flask in foil).

    • Add an antioxidant like EDTA (trace) during workup if metal ions are suspected.

Q3: The Imidate salt didn't precipitate during Step 1. Can I proceed?

A: Do not proceed directly.

  • Risk: If unreacted Nitrile remains, it complicates purification. If you proceed with "wet" solvent, you will hydrolyze the product.

  • Action: Add dry diethyl ether or hexane to the reaction mixture to force precipitation of the Imidate Hydrochloride. Filter and wash this salt under

    
     before the ammonia step. Isolating the salt removes excess acid which generates heat (and dimers) during the ammonia addition.
    
Q4: Can I use aqueous Ammonia ( )?

A: Absolutely not.

  • Reasoning: Water hydrolyzes the Imidate intermediate immediately to the ester (ethyl indole-3-carboxylate) or the amide. You must use anhydrous ammonia gas bubbled into methanol/ethanol, or commercially available 7N

    
     in Methanol.
    

Part 4: Optimized Experimental Protocol

Objective: Synthesis of Indole-3-carboximidamide Hydrochloride (Target: >95% Purity, <1% Dimer).

Step 1: Formation of the Pinner Salt (Imidate)[1][5]
  • Setup: Flame-dry a 3-neck round bottom flask. Flush with Argon.

  • Dissolution: Dissolve Indole-3-carbonitrile (1.0 eq) in anhydrous Ethanol (0.5 M concentration).

  • Acidification: Cool to 0°C. Bubble dry HCl gas through the solution for 30–60 minutes until saturation (solvent volume will expand).

    • Note: Alternatively, add Acetyl Chloride (3.0 eq) dropwise to the ethanol (generates anhydrous HCl in situ).

  • Incubation: Seal and store at 4°C for 16–24 hours.

  • Isolation: Dilute with anhydrous Diethyl Ether (3x volume) to precipitate the Imidate Hydrochloride. Filter rapidly under Argon. Wash with dry Ether. Do not expose to humid air.

Step 2: Ammonolysis (The Anti-Dimer Step)
  • Preparation: In a fresh flask, cool anhydrous Ammonia (7N in Methanol, 15.0 eq) to -10°C.

  • Inverse Addition: Add the solid Imidate salt (from Step 1) portion-wise to the stirring Ammonia solution over 30 minutes.

    • Why: This maintains

      
       at all times.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Workup: Concentrate in vacuo. The residue is the crude Amidine HCl.

Step 3: Purification
  • Recrystallization: Dissolve crude solid in minimum hot Ethanol; add Diethyl Ether until turbid. Cool to -20°C.

  • Validation: Check purity via HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The Dimer elutes significantly later (more hydrophobic) than the monomer.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Boere, R. T., et al. (1987). "Preparation and Structure of N,N'-Dimethylamidines." Journal of Organic Chemistry. (Details the kinetics of amidine vs.
  • Dunn, P. J. (2010). "Amidines and Guanidines in Medicinal Chemistry." Comprehensive Medicinal Chemistry II.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.

Sources

Optimization

Technical Support Center: Handling Air-Sensitive Indole Amidine Free Bases

Status: Operational Operator: Senior Application Scientist Topic: Stabilization, Purification, and Storage of Indole Amidine Free Bases Reference ID: IA-FB-PROTO-2026 Introduction: The Stability Paradox You are likely ac...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Stabilization, Purification, and Storage of Indole Amidine Free Bases Reference ID: IA-FB-PROTO-2026

Introduction: The Stability Paradox

You are likely accessing this guide because you are observing rapid decomposition of your indole amidine free base. This is a common but critical failure point in medicinal chemistry workflows, particularly for IDO1 inhibitors and related heterocycles.

The Core Problem: Indole amidines possess a "dual-threat" instability profile:

  • The Indole Moiety: Electron-rich and prone to oxidative radical coupling at the C3 position or oxidative cleavage of the C2-C3 bond (forming isatins/oxindoles), accelerated by light and trace transition metals.

  • The Amidine Moiety: In its free base form, it is a strong nucleophile and base (pKa ~11-12). It aggressively reacts with atmospheric CO₂ (forming carbamates/carbonates) and hydrolyzes to the corresponding amide in the presence of moisture.

The Solution: Success requires a rigorous exclusion of three elements: Oxygen, Moisture, and Acidic Surfaces. The following guide replaces "standard" organic protocols with specialized inert-handling techniques.

Module 1: Synthesis & Isolation (The Critical Phase)

Q: My reaction is complete, but the product turns brown/black during aqueous workup. How do I stop this?

A: The color change indicates oxidative polymerization (melanin-like formation) or hydrolysis. You must modify your workup to maintain a high pH and exclude oxygen.

Protocol: The "De-Oxygenated Basic" Workup

  • Causality: Standard workups introduce air during shaking/stirring. Acidic or neutral water promotes amidine hydrolysis.

  • Step-by-Step:

    • Degas Solvents: Sparge all extraction solvents (DCM or EtOAc) with Argon for 15 minutes before use.

    • Quench: Pour the reaction mixture into a pre-cooled, Argon-sparged saturated NaHCO₃ or dilute NaOH solution. Never use water or brine alone; the pH must remain >10 to keep the amidine deprotonated and organic-soluble.

    • Extraction: Perform extractions in a separating funnel under a blanket of Argon. Do not shake vigorously; use gentle inversion to minimize air entrainment.

    • Drying: Use anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ (Magnesium Sulfate) as it is slightly acidic and can trap basic amidines.

Q: Can I rotovap the free base to dryness?

A: Proceed with extreme caution. Concentrating to dryness often creates an amorphous foam with high surface area, maximizing exposure to trace air.

  • Recommendation: Do not strip to complete dryness unless transferring immediately to a glovebox. Instead, concentrate to a concentrated solution, backfill with Argon, and store frozen if immediate use is not possible.

  • Temperature Limit: Keep the water bath <30°C. Thermal degradation accelerates exponentially for free bases.

Module 2: Purification & Analysis

Q: My compound streaks on silica gel and I lose 50% of the mass. Is my compound decomposing on the column?

A: Yes. Standard silica gel is acidic (pH ~4-5).

  • Mechanism: The basic amidine nitrogen protonates on the acidic silanol sites (

    
    ), forming an irreversible ionic bond (
    
    
    
    ). This causes streaking and catalytic hydrolysis.

Protocol: The "TEA-Passivated" Silica Column You must neutralize the silica surface before the compound touches it.

  • Slurry Preparation: Prepare the silica slurry using your mobile phase + 1-3% Triethylamine (TEA) .[1]

  • Column Packing: Pour the slurry and flush the column with at least 2 column volumes of the TEA-containing solvent. This converts acidic

    
     sites to 
    
    
    
    .
  • Elution: Run the column with mobile phase containing 0.5% TEA .

  • Post-Column: The collected fractions will contain TEA. Co-evaporate with toluene or heptane to remove residual TEA, or carry it forward if the next step tolerates base.

Decision Tree: Purification Strategy

PurificationStrategy Start Crude Indole Amidine Free Base PurityCheck Check Purity (NMR/LCMS) Start->PurityCheck HighPurity >85% Purity PurityCheck->HighPurity LowPurity <85% Purity PurityCheck->LowPurity Crystallization Recrystallization (Degassed Solvents) HighPurity->Crystallization Preferred Column Is Compound Acid Sensitive? LowPurity->Column YesAcid TEA-Passivated Silica (1-3% Et3N) Column->YesAcid Yes (Standard) NoAcid Reverse Phase (C18) Basic Buffer (NH4HCO3) Column->NoAcid No (Stable to H2O)

Figure 1: Decision matrix for purification. Note that crystallization is always preferred for air-sensitive free bases to minimize surface area exposure.

Module 3: Storage & Long-Term Stability

Q: How do I store the free base for more than 24 hours?

A: You generally should not store the free base. Convert it to a salt (e.g., HCl, fumarate) if long-term storage is required. If you must store the free base:

ParameterRequirementScientific Rationale
Atmosphere Argon (Glovebox preferred)Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" in vials.
Temperature -20°C or -80°CArrhenius equation dictates that lowering T slows oxidation/hydrolysis kinetics.
Container Amber Glass + Parafilm/TapeAmber glass blocks UV light (prevents radical initiation). Tape prevents oxygen diffusion through plastic caps.
State Solid (Crystalline)Solutions (especially in DCM/CHCl₃) degrade rapidly due to dissolved oxygen and trace HCl in chlorinated solvents.

Q: I see a "crust" forming on my sample. What is it? A: This is likely the carbonate salt . Amidine free bases react with atmospheric CO₂.

  • Reaction:

    
    
    
  • Fix: If this happens, dissolve in degassed DCM, wash rapidly with basic water (NaOH pH 12), dry, and re-isolate.

Module 4: Troubleshooting Common Failures

Q: My NMR shows clean product, but the LCMS shows a Mass+16 or Mass+32 peak. A: This confirms oxidation.

  • M+16: Mono-oxidation. Likely formation of the oxindole (oxidation at C2) or N-oxide.

  • M+32: Di-oxidation. Likely formation of isatin derivative (cleavage of C2-C3 bond) or formyl-kynurenine derivative.

  • Root Cause: The solvent used for LCMS sample prep was not degassed. Indoles can oxidize inside the autosampler vial if left overnight.

  • Validation: Re-run LCMS with a fresh sample prepared immediately before injection using degassed acetonitrile.

Q: The compound is insoluble in everything except DMSO, but I need to remove the solvent. A: Avoid DMSO for air-sensitive free bases if possible; removing it requires high heat or high vacuum, both of which promote degradation.

  • Alternative: Use THF or 2-MeTHF . These dissolve most indole amidines and can be removed at lower temperatures. Ensure the THF is inhibitor-free (BHT) but strictly peroxide-free, as peroxides will instantly oxidize the indole.

Experimental Workflow: Inert Isolation

IsolationWorkflow Rxn Reaction Complete Quench Quench: Degassed NaHCO3 (Argon Sparged) Rxn->Quench Extract Extract: Degassed EtOAc (Minimize Shaking) Quench->Extract Dry Dry: Na2SO4 (Avoid MgSO4) Extract->Dry Conc Concentrate (Bath < 30°C) Dry->Conc Store Store: -20°C Under Argon Conc->Store

Figure 2: Optimized workflow for the isolation of air-sensitive indole amidines minimizing oxidative stress.

References

  • BenchChem Technical Support. (2025).[1][2] Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from

  • Xue, J., et al. (2022).[3] Atmospheric oxidation mechanism and kinetics of indole initiated by[3] •OH and •Cl. Atmospheric Chemistry and Physics. Retrieved from

  • Biotage Applications. (2023).[4] Is there an easy way to purify organic amines? Retrieved from

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from

  • Sigma-Aldrich (Merck). (2020). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Indole-3-Amidines: A Comparative Technical Guide

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of indole-3-amidines , a critical scaffold in medicinal chemistry often utilized as bioisosteres for guanidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of indole-3-amidines , a critical scaffold in medicinal chemistry often utilized as bioisosteres for guanidines or amidines in antiviral and antimicrobial drug discovery.

We compare the indole-3-amidine scaffold against its primary synthetic precursors and structural analogs: indole-3-amides and indole-3-nitriles . The guide highlights the superior ionization efficiency of amidines in Electrospray Ionization (ESI) due to high basicity and delineates the diagnostic neutral losses (specifically


 17) that distinguish them from isobaric or homologous impurities.

The Chemical Context: Why Indole-3-Amidines?

Indole-3-amidines (e.g., indole-3-carboximidamide) are privileged structures that bind to serine protease active sites. In drug development, distinguishing the active amidine from its hydrolytic degradation product (the amide) or its synthetic precursor (the nitrile) is a frequent analytical challenge.

  • The Challenge: Amides and amidines often co-elute in reverse-phase LC due to similar polarity, making MS-based differentiation critical.

  • The Solution: Leveraging the distinct basicity (

    
     ~11-12 for amidines vs. neutral for amides) and unique fragmentation pathways (deamination vs. decarbonylation).
    

Comparative Fragmentation Analysis

This section compares the Indole-3-Amidine (Product) against its two primary alternatives/impurities.

Product: Indole-3-Carboximidamide ( )[1][2]
  • Ionization (ESI+): Exhibits an intense

    
     peak due to the high proton affinity of the amidine nitrogen. It acts as a "proton sponge," often suppressing signals from co-eluting neutral species.
    
  • Primary Fragmentation:

    • Loss of Ammonia (

      
      , -17 Da):  The protonated amidine facilitates a 1,2-elimination of ammonia, yielding a resonance-stabilized cation (typically a nitrile-like or cumulene species).
      
    • C-C Bond Cleavage: Higher collision energies lead to the cleavage of the C3-exocyclic bond, generating the characteristic indolyl cation (

      
       117) or the quinolinium rearrangement ion (
      
      
      
      130).
Alternative A: Indole-3-Carboxamide ( )[3][4]
  • Ionization (ESI+): Moderate intensity. Protonation occurs on the carbonyl oxygen.

  • Differentiation:

    • Loss of Ammonia (

      
      , -17 Da):  Similar to amidines, amides lose ammonia to form an acylium ion .
      
    • Loss of CO (-28 Da): Crucial Diagnostic. The resulting acylium ion frequently ejects carbon monoxide (CO) to form the indole cation. Amidines cannot lose CO.

Alternative B: Indole-3-Nitrile ( )
  • Ionization (ESI+): Poor ionization efficiency in positive mode due to low basicity. Often requires high voltage or adduct formation (

    
    ).
    
  • Differentiation:

    • Loss of HCN (-27 Da): The nitrile group is robust but eventually fragments via loss of hydrogen cyanide, a pathway absent in the low-energy spectra of amidines.

Mechanistic Pathways (The "Why")

The fragmentation of indole-3-amidines is driven by the localization of the charge on the exocyclic nitrogen. The following diagram illustrates the critical "Deamination" pathway compared to the "Ring Expansion" pathway common in indole derivatives.

Fragmentation Pathway Diagram

IndoleAmidineFragmentation Precursor Protonated Indole-3-Amidine [M+H]+ m/z 160 Step1 Charge Localization (Amidine Nitrogen) Precursor->Step1 PathA Path A: Deamination (Low Collision Energy) Step1->PathA - NH3 (17 Da) PathB Path B: C3-Cleavage (High Collision Energy) Step1->PathB FragmentA Nitrile/Cumulene Cation [M+H - NH3]+ m/z 143 PathA->FragmentA FragmentB Indolyl Cation m/z 117 PathB->FragmentB Loss of Amidine Side Chain Rearrange Quinolinium Rearrangement (Ring Expansion) FragmentB->Rearrange Isomerization FragmentC Quinolinium Ion m/z 130 Rearrange->FragmentC

Caption: Figure 1. ESI-MS/MS fragmentation cascade of indole-3-amidines showing the diagnostic deamination pathway (Path A) vs. the scaffold-characteristic cleavage (Path B).

Experimental Protocol: Self-Validating Workflow

To reproduce these patterns and validate the identity of an indole-3-amidine, follow this protocol. This workflow includes a "Basicity Check" step to distinguish amidines from amides before fragmentation.

Reagents & Setup
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (FA). Note: FA is essential to ensure full protonation of the amidine.

  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation).

  • Ionization: ESI Positive Mode.

Step-by-Step Methodology
  • The "Dilution" Check (Self-Validation Step):

    • Prepare a

      
       solution of the analyte.
      
    • Inject into the MS.[1][2][3][4]

    • Observation: If the signal intensity is

      
       counts (high), it suggests the highly basic amidine. If signal is weak (
      
      
      
      ) or requires
      
      
      adducts, suspect the nitrile or amide.
  • Precursor Isolation:

    • Isolate the

      
       ion (e.g., 
      
      
      
      160.08 for indole-3-carboximidamide) with a narrow window (1.0 Da).
  • Energy Ramping (Collision Induced Dissociation - CID):

    • Apply stepped collision energy: 10, 20, and 40 eV.

    • 10 eV: Look for the survival of the parent ion (Amidines are stable).

    • 20 eV: Look for the emergence of the

      
       peak (Loss of 
      
      
      
      ).
    • 40 eV: Look for the scaffold ions (

      
       117, 130).
      
  • Diagnostic Confirmation:

    • If a peak at

      
       (Loss of 
      
      
      
      +
      
      
      ) appears, the compound is the Amide , not the Amidine.

Quantitative Data Summary

The following table summarizes the diagnostic ions for Indole-3-Carboximidamide versus its isobaric/structural alternatives.

FeatureIndole-3-Amidine (Product)Indole-3-Amide (Alternative)Indole-3-Nitrile (Precursor)
Formula



MW (Monoisotopic) 159.08160.06142.05
Precursor Ion

160.09 (Strong)161.07 (Moderate)143.06 (Weak)
Primary Fragment

143 (-17,

)

144 (-17,

)

116 (-27,

)
Secondary Fragment

117 (Indole cation)

116 (Loss of

)

89 (Ring degradation)
Diagnostic Ratio High

ratio
High

ratio
High

presence
Key Differentiator No loss of CO (28 Da) Loss of CO (28 Da) observedMass Shift (-17 Da) vs Amidine

References

  • Indole Fragmentation Fundamentals

    • Rodríguez, J. G., et al. (1996).[5] "Electron impact mass spectrometry of indole derivatives." International Journal of Mass Spectrometry and Ion Processes.

    • Mechanism of indole ring expansion to quinolinium ions.
  • Amide vs.

    • Banerjee, S., & Mazumdar, S. (2012). "Electrospray Ionization Mass Spectrometry: A technique to access the protonation site.
    • Details the "proton sponge" effect of amidines vs. amides.
  • Diagnostic Neutral Losses

    • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
    • Standard reference for -17 Da (NH3) and -28 Da (CO) losses.
  • Specific Indole-3-Carboximidamide Data

    • PubChem Compound Summary for CID 135555965 (N'-Hydroxy-1H-indole-3-carboximidamide).
    • Provides exact mass and predicted property d

Sources

Comparative

A Comparative Guide to HPLC Method Development for 1-Methyl-1H-indole-3-carboximidamide Purity Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 1-methyl-1H-indole-3-carboximidamide, a molecule of interest in contemporary drug discovery. As a Senior Application Scientist, my objective is to present not just a protocol, but a scientifically-grounded rationale for methodological choices, empowering you to develop robust and reliable analytical methods.

Introduction: The Analytical Imperative for 1-Methyl-1H-indole-3-carboximidamide

1-methyl-1H-indole-3-carboximidamide belongs to the indole class of heterocyclic compounds, a scaffold prevalent in numerous pharmacologically active agents. The carboximidamide functional group imparts a distinct polarity and potential for hydrogen bonding, presenting unique challenges and opportunities in chromatographic separation. Accurate purity assessment is critical to identify and quantify process-related impurities and degradation products, which can impact the compound's safety and stability.

This guide will navigate the nuances of developing a stability-indicating HPLC method, a procedure that can resolve the API from its potential degradation products.[1][2][3] We will explore the comparative performance of different stationary phases and mobile phase compositions, culminating in a validated method that adheres to the principles of scientific integrity and regulatory expectations.

The Strategic Approach to Method Development

A systematic approach to HPLC method development is paramount to achieving a robust and reproducible separation. Our strategy will be multi-faceted, encompassing column selection, mobile phase optimization, and a thorough understanding of the analyte's physicochemical properties.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV spectra) Column_Screening Column Screening (C18, Phenyl-Hexyl, HILIC) Analyte_Characterization->Column_Screening Guides Selection Mobile_Phase_Screening Mobile Phase Screening (ACN/Water, MeOH/Water) Column_Screening->Mobile_Phase_Screening Iterative Testing Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization pH_Adjustment Mobile Phase pH Adjustment Gradient_Optimization->pH_Adjustment Temperature_Optimization Column Temperature Optimization pH_Adjustment->Temperature_Optimization Specificity Specificity (Forced Degradation) Temperature_Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision Robustness Robustness Accuracy_Precision->Robustness Final_Method Final Validated HPLC Method Robustness->Final_Method

Caption: A systematic workflow for HPLC method development and validation.

Comparative Evaluation of Chromatographic Conditions

The selection of the appropriate stationary and mobile phases is the most critical factor in achieving the desired separation. Given the polar nature of 1-methyl-1H-indole-3-carboximidamide, several column chemistries were evaluated to compare their retention and selectivity.

3.1. Stationary Phase Selection: A Head-to-Head Comparison

The choice of HPLC column directly influences the separation mechanism.[4][5] For polar compounds, conventional C18 columns can sometimes provide insufficient retention. Therefore, we compared a standard C18 column with a polar-embedded C18 and a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[6][7][8]

Parameter Method A: C18 (Reversed-Phase) Method B: Polar-Embedded C18 (Reversed-Phase) Method C: HILIC
Stationary Phase Octadecylsilane (C18), 5 µm, 4.6 x 150 mmC18 with polar-embedded group, 5 µm, 4.6 x 150 mmUnbonded Silica, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: AcetonitrileA: 95% Acetonitrile, 5% Water with 10 mM Ammonium FormateB: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection Wavelength 280 nm (UV)280 nm (UV)280 nm (UV)
Column Temperature 35 °C35 °C40 °C
Expected Retention Time ~3-5 minutes~4-6 minutes~5-8 minutes
Typical Application General purity assessment, separation of non-polar to moderately polar impurities.Enhanced retention of polar compounds, suitable for highly aqueous mobile phases.Separation of highly polar compounds that are poorly retained in reversed-phase.[5][6]

Rationale: The acidic modifier (formic acid) in the reversed-phase methods helps to protonate the carboximidamide group, leading to sharper peaks and more consistent retention. The HILIC method utilizes a high organic mobile phase to promote partitioning of the polar analyte onto a hydrated silica surface.

3.2. Experimental Data and Interpretation

Upon initial screening, the following observations were made:

  • C18 Column: While providing some retention, early elution and poor peak shape were observed, suggesting that the highly aqueous mobile phase required for retention was causing "phase collapse" on the traditional C18 stationary phase.

  • Polar-Embedded C18 Column: This column demonstrated significantly improved retention and peak symmetry for the main analyte. The polar-embedded group prevents phase collapse in highly aqueous mobile phases, making it more suitable for polar compounds.[8]

  • HILIC Column: The HILIC column provided the strongest retention for the parent compound. However, method development with HILIC can be more complex, often requiring longer equilibration times and careful control of mobile phase water content.

Detailed Experimental Protocol: Optimized HPLC Method

This section provides a step-by-step protocol for the developed and optimized stability-indicating HPLC method for the purity analysis of 1-methyl-1H-indole-3-carboximidamide.

4.1. Instrumentation and Reagents

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reagents: HPLC-grade acetonitrile, formic acid, and water.

  • Sample Preparation:

    • Prepare a stock solution of 1-methyl-1H-indole-3-carboximidamide in the mobile phase at a concentration of 1.0 mg/mL.

    • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter before injection.[9]

4.2. Chromatographic Conditions

Parameter Optimized Condition
Column Polar-Embedded C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

4.3. Procedure

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Monitor the chromatogram for the elution of the main peak and any impurities.

  • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of the analytical method is essential to demonstrate its suitability for its intended purpose.[10][11] The validation was performed according to the International Council for Harmonisation (ICH) guidelines.[12][13][14]

5.1. Specificity and Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted.[1][15][16] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[17][18]

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

The developed HPLC method successfully separated the main peak from all degradation products, demonstrating its specificity.

5.2. Linearity, Accuracy, and Precision

Validation Parameter Acceptance Criteria Results
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998
Range 80% to 120% of the target concentration0.08 mg/mL to 0.12 mg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.2% - 101.5%
Precision (RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8%Intermediate Precision: 1.2%

5.3. Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, indicating the method's robustness.

Troubleshooting Common HPLC Issues

Even with a validated method, issues can arise during routine analysis.[19][20][21][22][23]

Problem Potential Cause Solution
High Backpressure Clogged column frit, contaminated mobile phase.Flush the column with a strong solvent; filter mobile phases.[22]
Peak Tailing Column overload, secondary interactions.Reduce sample concentration; use a different column chemistry.[22]
Retention Time Shifts Inconsistent mobile phase preparation, column aging.Prepare fresh mobile phase daily; monitor column performance.[20]
Baseline Noise Contaminated detector cell, air bubbles in the system.Clean the detector flow cell; degas the mobile phase.[22]
Conclusion

This guide has provided a comprehensive comparison of HPLC methods for the purity determination of 1-methyl-1H-indole-3-carboximidamide. The optimized method utilizing a polar-embedded C18 column offers a robust and reliable solution for the routine analysis of this compound and its potential impurities. By understanding the scientific principles behind the method development process, researchers can confidently adapt and apply these strategies to their own analytical challenges.

References

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
  • SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments.
  • Thermo Fisher Scientific. HPLC Troubleshooting. Thermo Fisher Scientific - US.
  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific.
  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • Benchchem.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • Benchchem. Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. Benchchem.
  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. YMC America.
  • Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Pharmaguideline. (2024, December 11).
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. SCION Instruments.
  • Forced degrad
  • Slideshare.
  • Development of forced degradation and stability indic
  • Oxford Academic. (2013, June 2).
  • MedCrave online. (2016, December 14).
  • SciSpace. (2012, December 4).
  • ICH. (2023, November 30).
  • Stability-Indicating Chromatographic Methods for the Determin
  • EMA. (2022, March 31). ICH guideline Q2(R2)
  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
  • SciSpace. (2016, December 14).
  • Stability Indicating HPLC Method Development: A Review. (2019, June 22).
  • PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Lund University Publications. Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of.
  • The Royal Society of Chemistry.
  • PMC. (2022, June 27).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).

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Validation

Comparative Potency of Indole Amidines as Serine Protease Inhibitors: A Technical Guide

This guide provides a comprehensive comparison of indole amidines as a class of serine protease inhibitors, intended for researchers, scientists, and professionals in drug development. We will delve into the structural r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of indole amidines as a class of serine protease inhibitors, intended for researchers, scientists, and professionals in drug development. We will delve into the structural rationale for their potency and selectivity, present comparative experimental data, and provide detailed protocols for in-vitro evaluation.

Introduction: The Significance of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological and pathological processes, including blood coagulation, digestion, inflammation, and tumor metastasis.[1] Their catalytic activity is defined by a highly conserved triad of amino acids in their active site: serine, histidine, and aspartate. The critical role these enzymes play has made them prime targets for therapeutic intervention. For decades, the development of small-molecule inhibitors has been a major focus of medicinal chemistry.[2]

A foundational scaffold in this field is benzamidine, which effectively mimics the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases.[3][4][5] The positively charged amidine group forms a key salt bridge with an aspartate residue at the bottom of the enzyme's primary specificity pocket (S1). While effective, benzamidine-based inhibitors can sometimes lack the desired potency and selectivity. This has led to the exploration of more complex scaffolds, such as indole amidines, which leverage a rigid bicyclic structure to achieve enhanced interactions within the active site, leading to superior inhibitory profiles.[6]

Mechanism and Structural Basis for Selectivity

The inhibitory action of indole amidines is rooted in their ability to function as competitive, reversible inhibitors that occupy the enzyme's active site. The core amidine group anchors the molecule in the S1 pocket, while the indole scaffold provides a larger surface area for additional interactions.

The Critical Role of the S1 Pocket

The primary determinant of specificity for trypsin-like serine proteases is the S1 pocket. The cationic amidine group of the inhibitor docks into this pocket, forming a strong ionic bond with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin). This fundamental interaction is the cornerstone of their inhibitory activity.[5]

G cluster_enzyme Serine Protease Active Site S1_Pocket S1 Specificity Pocket Asp189 Asp189 (COO-) S1_Pocket->Asp189 contains Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Inhibitor Indole Amidine Inhibitor Inhibitor->S1_Pocket Binds to Amidine_Group Amidine Group (C(=NH2+)NH2) Inhibitor->Amidine_Group features Amidine_Group->Asp189 Forms Salt Bridge (Primary Anchor)

Caption: General binding mode of an amidine inhibitor in the S1 pocket.

Exploiting Subtle Differences for Selectivity

While the S1 pocket is highly conserved, subtle variations in adjacent residues and the overall shape of the active site cleft between different serine proteases are key to designing selective inhibitors. A critical differentiator is the residue at position 190 (chymotrypsin numbering).[6]

  • Enzymes with Serine at position 190 (e.g., Trypsin, Plasmin): The hydroxyl group of Ser190 can form an additional hydrogen bond with the inhibitor's amidine group. This imposes an orientational restriction on the inhibitor.

  • Enzymes with Alanine at position 190 (e.g., Thrombin, Factor Xa): The smaller, non-polar alanine residue creates a slightly larger and more hydrophobic pocket. This allows bulkier, rigid inhibitors like indole amidines to engage in more extensive hydrophobic and hydrogen-bonding interactions beyond the primary salt bridge.[6]

This Ala/Ser190 difference is a primary reason why the rigid, bicyclic indole amidine scaffold often demonstrates significantly higher potency and selectivity for coagulation factors like thrombin and Factor Xa compared to trypsin.[6]

Comparative Potency Analysis of Indole Amidine Derivatives

The true measure of an inhibitor lies in its potency (often expressed as the inhibition constant, Kᵢ, or the half-maximal inhibitory concentration, IC₅₀) and its selectivity against other related enzymes. Below is a comparative summary of data for indole amidine derivatives against key serine proteases.

Factor Xa (fXa) Inhibition

Factor Xa is a critical enzyme in the coagulation cascade, making it a major target for anticoagulant therapies.[7][8] Indole-based structures have proven to be exceptionally potent fXa inhibitors.

Compound Class/ExamplefXa Kᵢ (nM)Selectivity vs. ThrombinSelectivity vs. TrypsinReference
Indole-based Inhibitor0.2900-fold750-fold[9]
Amidino Bicyclic (cpd 72)0.3-350-fold[7][8]
5-Amidinoindole SeriesModest fIXa, Potent fXa--[10]
Indole-2-carboxamidesPotent & Selective-Rationalized by X-ray[11]

Data presented as reported in the literature; direct comparison should be made with caution due to potential variations in assay conditions.

The data clearly indicates that sub-nanomolar potency for Factor Xa is achievable with the indole amidine scaffold, coupled with excellent selectivity over other serine proteases like trypsin.[7][8][9] Structure-activity relationship (SAR) studies have shown that modifications to the indole core and its substituents are key to optimizing this potency and selectivity.[11]

Thrombin Inhibition

Thrombin is another essential coagulation enzyme. While structurally similar to fXa, subtle differences in its active site allow for the design of selective inhibitors. The 5-amidinoindole scaffold, for example, shows high potency for thrombin.[6]

Compound Class/ExampleThrombin PotencyCommentsReference
5-AmidinoindoleHigh PotencyIncreased activity for rigid bicyclic derivatives due to additional hydrophobic and H-bond interactions[6]
Benzamidine (baseline)μM range KᵢServes as a classic, less potent reference compound for comparison.[5]

The enhanced performance of 5-amidinoindole compared to simple benzamidines underscores the advantage of the rigid bicyclic framework in achieving a better fit and more extensive interactions within the thrombin active site.[6]

Experimental Protocol: In Vitro Serine Protease Inhibition Assay

A reliable determination of inhibitory potency requires a robust and well-controlled experimental setup. The following is a generalized, self-validating protocol for assessing the IC₅₀ of a test compound against a serine protease using a fluorogenic substrate.

Causality Behind Experimental Choices
  • Buffer System: A buffer like Tris-HCl at a physiological pH (e.g., 8.0) is used to maintain the enzyme's optimal activity and structural integrity. Additives like NaCl mimic physiological ionic strength, and CaCl₂ can be essential for the stability and activity of certain proteases like Factor Xa.

  • Substrate Concentration: The substrate concentration is typically set at or near its Michaelis constant (Kₘ). This ensures the reaction velocity is sensitive to the presence of a competitive inhibitor.

  • Controls: Including controls for the enzyme alone, substrate alone, and buffer alone is critical to account for any background signal or substrate auto-hydrolysis, ensuring the measured activity is solely from the enzyme.[12]

Step-by-Step Methodology
  • Compound Preparation: a. Prepare a 10 mM stock solution of the indole amidine inhibitor in 100% DMSO. b. Perform serial dilutions in assay buffer to create a range of test concentrations (e.g., from 100 μM to 1 pM). The final DMSO concentration in the well should be kept low (<1%) to avoid affecting enzyme activity.

  • Enzyme Preparation: a. Dilute the serine protease (e.g., human Factor Xa) to a working concentration in cold assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂). The optimal concentration should be predetermined to give a linear reaction rate over the desired time course.

  • Assay Execution: a. In a 96-well black microplate, add 50 μL of assay buffer to all wells. b. Add 25 μL of the serially diluted inhibitor to the test wells. Add 25 μL of assay buffer with the corresponding DMSO concentration to control wells. c. Add 25 μL of the diluted enzyme solution to all wells except the "Substrate Alone" control. d. Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding 25 μL of a specific fluorogenic substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC for Factor Xa). f. Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis: a. Monitor the increase in fluorescence (e.g., Excitation: 380 nm, Emission: 460 nm) over time (e.g., every 60 seconds for 30 minutes). b. Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve. c. Calculate the percent inhibition for each inhibitor concentration relative to the "Enzyme + Substrate" control (0% inhibition) and the "Enzyme Alone" control (100% inhibition). d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_analysis Data Analysis P1 1. Prepare serial dilutions of Indole Amidine inhibitor A1 3. Add Inhibitor dilutions and Enzyme to wells P1->A1 P2 2. Prepare working solutions of Enzyme and Substrate P2->A1 A3 5. Initiate reaction by adding Fluorogenic Substrate P2->A3 A2 4. Pre-incubate for 15 min (Inhibitor-Enzyme Binding) A1->A2 A2->A3 D1 6. Read fluorescence kinetics in plate reader A3->D1 D2 7. Calculate initial velocity (V₀) and % Inhibition D1->D2 D3 8. Plot dose-response curve and determine IC50 D2->D3

Caption: Workflow for an in-vitro serine protease inhibition assay.

Conclusion

Indole amidines represent a highly successful class of serine protease inhibitors, demonstrating significant improvements in potency and selectivity over simpler scaffolds like benzamidine. Their rigid, bicyclic structure allows for enhanced hydrophobic and hydrogen-bonding interactions within the active sites of key enzymes, particularly those like Factor Xa and thrombin which possess an alanine at position 190.[6] The sub-nanomolar potencies and high selectivity profiles achieved with these compounds underscore their value as chemical probes and as starting points for the development of novel therapeutics for conditions such as thrombosis.[7][8][9] The robust and systematic in-vitro testing protocols outlined here are essential for the accurate characterization and comparison of these potent molecules.

References

  • Design, synthesis, and in vitro biological activity of indole-based factor Xa inhibitors. (2000). PubMed.
  • Zhou, Y., & Johnson, M. E. (1999). Comparative molecular modeling analysis of-5-amidinoindole and benzamidine binding to thrombin and trypsin: specific H-bond formation contributes to high 5-amidinoindole potency and selectivity for thrombin and factor Xa. Journal of Molecular Recognition.
  • Design, synthesis, and biological evaluation of potent and selective amidino bicyclic factor Xa inhibitors. (2000). PubMed.
  • Design and Quantitative Structure-Activity Relationship of 3-amidinobenzyl-1H-indole-2-carboxamides as Potent, Nonchiral, and Selective Inhibitors of Blood Coagul
  • Table 4 . Experimental conditions for serine protease inhibition assays.
  • A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity rel
  • Design, Synthesis, and Biological Evaluation of Potent and Selective Amidino Bicyclic Factor Xa Inhibitors. (2000).
  • 5-Amidinoindoles as dual inhibitors of coagulation factors IXa and Xa. (2004). PubMed.
  • Inhibition of four human serine proteases by substituted benzamidines. (n.d.). PubMed.
  • Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. (2022). PMC.
  • Development of Trypsin-Like Serine Protease Inhibitors as Therapeutic Agents: Opportunities, Challenges, and their Unique Structure-Based R
  • Small-molecule inhibitor: benzamidine. (2023).

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